molecular formula C8H9NO2 B14503831 4-(Aminomethylidene)-3-methoxycyclohexa-2,5-dien-1-one CAS No. 62983-63-5

4-(Aminomethylidene)-3-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14503831
CAS No.: 62983-63-5
M. Wt: 151.16 g/mol
InChI Key: NZOKZZOHOVPVMP-UHFFFAOYSA-N
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Description

4-(Aminomethylidene)-3-methoxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes an aminomethylidene group and a methoxy group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethylidene)-3-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methoxycyclohexa-2,5-dien-1-one with an aminomethylidene precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethylidene)-3-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethylidene and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(Aminomethylidene)-3-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Aminomethylidene)-3-methoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets in biological systems. The aminomethylidene group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethylidene)-3-methoxycyclohexa-2,5-dien-1-one: shares similarities with other aminomethylidene and methoxy-substituted cyclohexadienones.

    5-(Aminomethylidene)imidazol-4-ones: These compounds have a similar aminomethylidene group but differ in the ring structure.

Uniqueness

The unique combination of the aminomethylidene and methoxy groups in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

62983-63-5

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-methanimidoyl-3-methoxyphenol

InChI

InChI=1S/C8H9NO2/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,9-10H,1H3

InChI Key

NZOKZZOHOVPVMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C=N

Origin of Product

United States

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